Meperidine-d5 (hydrochloride)
Overview
Description
Meperidine-d5 (hydrochloride) is a deuterated form of meperidine hydrochloride, an opioid analgesic used for the relief of moderate to severe pain. The deuterium atoms in Meperidine-d5 replace the hydrogen atoms in the phenyl ring, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meperidine-d5 (hydrochloride) involves the incorporation of deuterium into the phenyl ring of meperidine. This can be achieved through a series of chemical reactions starting from deuterated benzene. The key steps include:
Nitration: Deuterated benzene is nitrated to form deuterated nitrobenzene.
Reduction: The nitro group is reduced to form deuterated aniline.
Acylation: Deuterated aniline undergoes acylation to form deuterated N-phenylacetamide.
Cyclization: The N-phenylacetamide is cyclized to form deuterated 1-methyl-4-phenylpiperidine.
Esterification: The piperidine derivative is esterified to form deuterated meperidine.
Hydrochloride Formation: Finally, the deuterated meperidine is converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of Meperidine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is critical to maintain the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions: Meperidine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Meperidine-d5 (hydrochloride) is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of meperidine and its metabolites.
Pharmacokinetics: To study the metabolism and distribution of meperidine in biological systems.
Forensic Toxicology: To detect and quantify meperidine in biological samples.
Drug Development: To investigate the pharmacological properties and potential therapeutic uses of meperidine analogs
Mechanism of Action
Meperidine-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesia and sedation. The binding of meperidine to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby altering the perception of pain .
Comparison with Similar Compounds
Meperidine (hydrochloride): The non-deuterated form of Meperidine-d5.
Tramadol: Another opioid analgesic with a similar mechanism of action.
Gabapentin: An anticonvulsant with pain-relieving properties, though it acts through different pathways.
Uniqueness: Meperidine-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
IUPAC Name |
ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-REAAFBMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344671 | |
Record name | Meperidine-d5 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-05-6 | |
Record name | Meperidine-d5 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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